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Compound of Interest

Compound Name: Hex-3-enyl benzoate

Cat. No.: B3056544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for Hex-
3-enyl benzoate, a compound of interest in various fields of chemical research. This document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in a structured format, accompanied by detailed experimental protocols and a visual workflow

for spectral analysis.

Core Spectral Data
The following sections provide a detailed breakdown of the NMR, IR, and MS spectral data for

(Z)-Hex-3-enyl benzoate (cis isomer), the more commonly reported isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their connectivity.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.05 - 8.02 m 2H, Ar-H

7.58 - 7.54 m 1H, Ar-H

7.47 - 7.43 m 2H, Ar-H

5.60 - 5.51 m 1H, =CH

5.43 - 5.35 m 1H, =CH

4.31 t 6.8 2H, -O-CH₂-

2.50 q 6.8 2H, -CH₂-CH=

2.10 p 7.4 2H, -CH₂-CH₂-CH₃

0.98 t 7.4 3H, -CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Chemical Shift (δ) ppm Assignment

166.6 C=O (Ester)

135.2 Ar-C

132.8 Ar-CH

130.5 Ar-C (Quaternary)

129.5 Ar-CH

128.3 Ar-CH

123.9 =CH

64.3 -O-CH₂-

28.2 -CH₂-CH=

20.7 -CH₂-CH₂-CH₃

14.1 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Description

3065-3030 C-H stretch (Aromatic)

2965-2875 C-H stretch (Aliphatic)

1720 C=O stretch (Ester)

1600, 1450 C=C stretch (Aromatic ring)

1270 C-O stretch (Ester)

710 C-H bend (Aromatic)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and structural features.

m/z Relative Intensity (%) Assignment

204 5 [M]⁺ (Molecular Ion)

122 10 [C₇H₅O₂]⁺

105 100 [C₇H₅O]⁺ (Benzoyl cation)

82 45 [C₆H₁₀]⁺

77 30 [C₆H₅]⁺ (Phenyl cation)

67 25 [C₅H₇]⁺

55 20 [C₄H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Hex-3-enyl benzoate was

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard pulse sequence.

A spectral width of 16 ppm was used, with a relaxation delay of 1 second and 16 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse

sequence. A spectral width of 240 ppm was used, with a relaxation delay of 2 seconds and

1024 scans.
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Data Processing: The acquired free induction decays (FIDs) were processed using

MestReNova software. Fourier transformation, phase correction, and baseline correction

were applied. Chemical shifts were referenced to the TMS signal.

IR Spectroscopy
Sample Preparation: A thin film of neat Hex-3-enyl benzoate was prepared by placing a

drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean KBr plates was recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The data was processed using the spectrometer's software.

Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column. A small amount of Hex-3-enyl
benzoate was dissolved in dichloromethane and injected into the GC.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.

Mass Analysis: The mass analyzer was scanned over a mass range of m/z 40-400.

Data Analysis: The mass spectrum of the GC peak corresponding to Hex-3-enyl benzoate
was analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Hex-3-enyl benzoate.

Caption: Workflow for Spectral Data Acquisition and Analysis.

To cite this document: BenchChem. [Spectral Data Analysis of Hex-3-enyl Benzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3056544#spectral-data-for-hex-3-enyl-benzoate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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